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Compound of Interest

Compound Name:
(S)-(-)-1-(4-

Methoxyphenyl)ethylamine

Cat. No.: B050040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

amine (S)-(-)-1-(4-Methoxyphenyl)ethylamine. The information presented herein is intended

to support research and development activities by offering detailed spectroscopic data and

standardized experimental protocols. This document includes tabulated nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed

methodologies for data acquisition. A workflow for spectroscopic analysis is also provided.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-(-)-1-(4-
Methoxyphenyl)ethylamine.

Table 1: ¹H NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃) Frequency: 300 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.23 d, J=8.7 Hz 2H Ar-H

6.85 d, J=8.7 Hz 2H Ar-H

4.08 q, J=6.6 Hz 1H CH-NH₂

3.78 s 3H OCH₃

1.54 s (broad) 2H NH₂

1.35 d, J=6.6 Hz 3H CH₃

Table 2: ¹³C NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃) Frequency: 75 MHz

Chemical Shift (δ) ppm Assignment

158.7 Ar-C-O

138.5 Ar-C

127.0 Ar-CH

113.9 Ar-CH

55.2 OCH₃

50.5 CH-NH₂

25.4 CH₃

Table 3: Infrared (IR) Spectroscopy Data
Technique: Neat
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Wavenumber (cm⁻¹) Intensity Assignment

3360-3280 Strong, Broad N-H Stretch (Amine)

3000-2850 Medium
C-H Stretch (Aromatic and

Aliphatic)

1610, 1510 Strong C=C Stretch (Aromatic Ring)

1245 Strong C-O Stretch (Aryl Ether)

1035 Strong C-N Stretch (Amine)

Table 4: Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)

m/z Relative Abundance Assignment

151 Moderate [M]⁺ (Molecular Ion)

136 High [M-CH₃]⁺

109 Moderate [M-C₂H₄N]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 10-20 mg of (S)-(-)-1-(4-Methoxyphenyl)ethylamine.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.
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2. ¹H NMR Acquisition:

The ¹H NMR spectrum is recorded on a 300 MHz spectrometer.

Standard acquisition parameters are used, including a 30-degree pulse width, a relaxation

delay of 1 second, and an acquisition time of 4 seconds.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Acquisition:

The ¹³C NMR spectrum is recorded on a 75 MHz spectrometer with proton decoupling.

A 30-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5

seconds are employed.

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to obtain a

spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
1. Sample Preparation:

As (S)-(-)-1-(4-Methoxyphenyl)ethylamine is a liquid at room temperature, the neat liquid is

used for analysis.

A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride

(NaCl) plates to form a thin film.

2. Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the

sample spectrum to eliminate atmospheric and instrumental interferences.
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Mass Spectrometry (MS)
1. Sample Introduction:

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is

prepared.

The sample is introduced into the mass spectrometer via direct infusion or through a gas

chromatography (GC) inlet.

2. Ionization:

Electron Ionization (EI) is employed at a standard energy of 70 eV to induce fragmentation.

3. Mass Analysis:

The resulting ions are separated based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer.

The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (S)-(-)-1-(4-
Methoxyphenyl)ethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b050040#spectroscopic-data-for-s-1-4-
methoxyphenyl-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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